2-{[(2-Bromoprop-2-en-1-yl)sulfanyl]methyl}furan
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Overview
Description
Preparation Methods
The synthesis of 2-(((2-Bromoallyl)thio)methyl)furan typically involves the reaction of 2-bromoallyl thiol with a furan derivative under specific conditions. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the use of palladium catalysts and boronic acids . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
2-(((2-Bromoallyl)thio)methyl)furan undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
2-(((2-Bromoallyl)thio)methyl)furan has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives have shown potential antibacterial and antifungal activities.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(((2-Bromoallyl)thio)methyl)furan involves its interaction with specific molecular targets. For instance, its antibacterial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The exact pathways and molecular targets can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
Similar compounds to 2-(((2-Bromoallyl)thio)methyl)furan include other furan derivatives and thiophene derivatives. These compounds share structural similarities but may differ in their biological activities and chemical reactivity . For example:
Thiophene derivatives: Known for their applications in organic electronics and as corrosion inhibitors.
Other furan derivatives: Used in various medicinal and industrial applications, often with different functional groups that confer unique properties.
Properties
CAS No. |
928836-37-7 |
---|---|
Molecular Formula |
C8H9BrOS |
Molecular Weight |
233.13 g/mol |
IUPAC Name |
2-(2-bromoprop-2-enylsulfanylmethyl)furan |
InChI |
InChI=1S/C8H9BrOS/c1-7(9)5-11-6-8-3-2-4-10-8/h2-4H,1,5-6H2 |
InChI Key |
ONGITUNHBYIENS-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CSCC1=CC=CO1)Br |
Origin of Product |
United States |
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